molecular formula C16H19NO6 B11043244 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11043244
M. Wt: 321.32 g/mol
InChI Key: YHVWQTYTLDMTPJ-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolin-2-ones. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an acetyl group, and a pyrrolinone ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the interaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids. This reaction is carried out in solvents such as dioxane or glacial acetic acid at room temperature . The resulting product is a yellow crystalline substance that is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but insoluble in water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and acetyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A nootropic drug with a pyrrolidone structure.

    Atropine: An alkaloid with a tropane ring system.

    Glimepiride: A sulfonylurea antidiabetic drug with a pyrrolinone moiety.

Uniqueness

4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of multiple functional groups and its specific substitution pattern on the pyrrolinone ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(3-hydroxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C16H19NO6/c1-10(19)13-14(11-3-2-4-12(20)9-11)17(16(22)15(13)21)5-7-23-8-6-18/h2-4,9,14,18,20-21H,5-8H2,1H3

InChI Key

YHVWQTYTLDMTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)O)CCOCCO)O

Origin of Product

United States

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